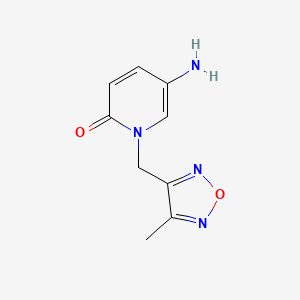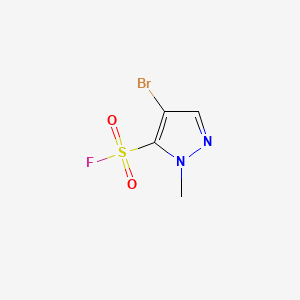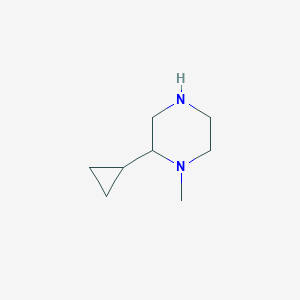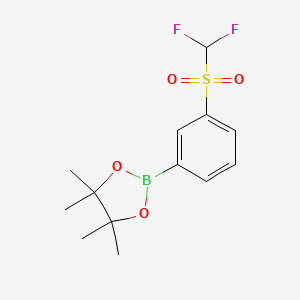
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound that features a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Difluoromethylthio Group: This can be achieved through the reaction of a phenylthiol with a difluoromethylating agent such as chlorodifluoromethane under basic conditions.
Formation of the Dioxaborinane Ring: The dioxaborinane ring can be synthesized by reacting a boronic acid derivative with a diol under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki–Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Suzuki–Miyaura Coupling: Biaryl compounds.
科学研究应用
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The difluoromethylthio group is of interest due to its potential to modulate the biological activity of compounds.
Material Science: The boron-containing dioxaborinane ring can be used in the synthesis of boron-containing polymers and materials.
作用机制
The mechanism of action of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boron-containing dioxaborinane transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Similar Compounds
- N-(3-((Difluoromethyl)thio)phenyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-((Difluoromethyl)thio)phenyl)-N’-(phenylacetyl)thiourea
Uniqueness
2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group. This combination allows it to participate in both Suzuki–Miyaura coupling reactions and oxidation reactions, making it a versatile reagent in organic synthesis .
属性
CAS 编号 |
1628010-78-5 |
|---|---|
分子式 |
C13H17BF2O4S |
分子量 |
318.1 g/mol |
IUPAC 名称 |
2-[3-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-10(8-9)21(17,18)11(15)16/h5-8,11H,1-4H3 |
InChI 键 |
KPDOFYMYQVRQSP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
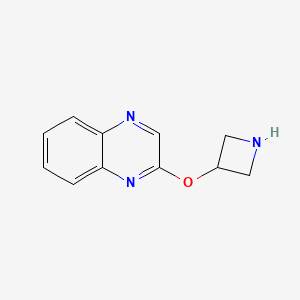
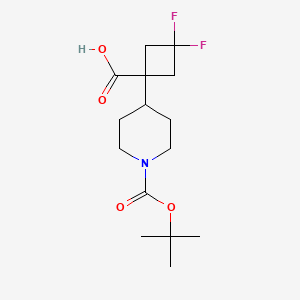
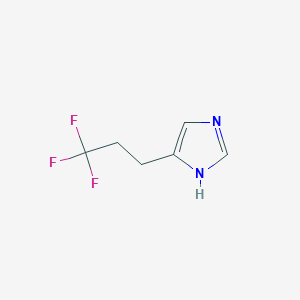



![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
